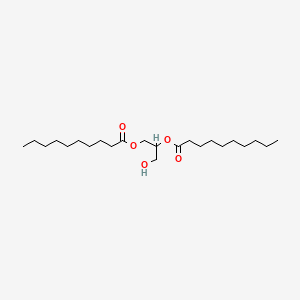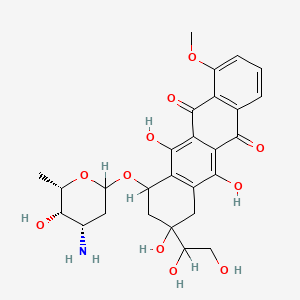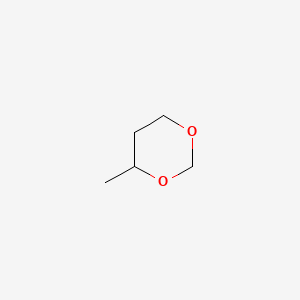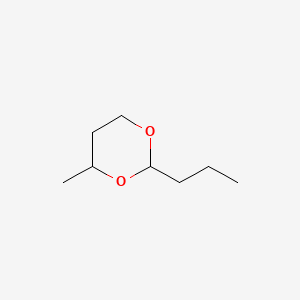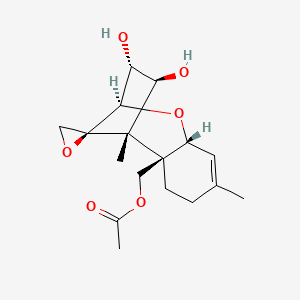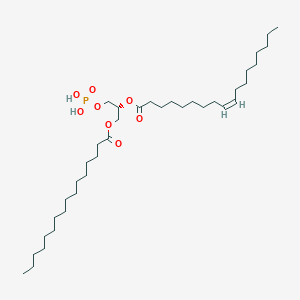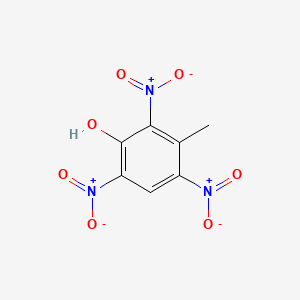
2,4,6-Trinitro-m-cresol
Descripción general
Descripción
Trinitrometacresol appears as a detonating explosive in the form of yellow needles. Readily soluble in alcohol, ether, and acetone. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently.
Aplicaciones Científicas De Investigación
Energetic Material Synthesis
2,4,6-Trinitro-m-cresol is used in the synthesis of various energetic materials. Organic salts with different charge ratios based on cations and phenolate anions, including 2,4,6-Trinitro-m-cresol, are prepared through straightforward methods. These compounds exhibit significant thermal stability and are characterized by various spectroscopic methods. The study of their molecular structures and energetic properties is crucial in understanding their potential applications (Srinivas, Ghule, & Muralidharan, 2014).
Acid-Base Equilibrium Research
The acid-base equilibrium constants of reactions involving 2,4,6-Trinitro-m-cresol have been studied. These constants provide insights into the relative strengths of the acids and their interactions, particularly in non-aqueous environments like benzene (Davis & McDonald, 1949).
Mass Spectrometry and Analytical Chemistry
In the field of mass spectrometry, 2,4,6-Trinitro-m-cresol is involved in the reduction process of trinitroaromatic compounds when water is used as a reagent. This property is important for understanding the behavior of these compounds in mass spectrometric analyses (Yinon & Laschever, 1981).
Vapour Pressure Measurements
The equilibrium vapor pressures of various high explosives, including 2,4,6-Trinitro-m-cresol, have been measured. This information is vital for assessing the stability and reactivity of these compounds under different temperature conditions (Cundall, Palmer, & Wood, 1978).
Environmental Degradation and Bioremediation
Research on the biodegradation and biotransformation of explosives, including 2,4,6-Trinitro-m-cresol, has significant environmental implications. Understanding the microbial and plant-based metabolism of these compounds is crucial for managing pollution and developing remediation strategies (Rylott, Lorenz, & Bruce, 2011).
Propiedades
Número CAS |
602-99-3 |
|---|---|
Nombre del producto |
2,4,6-Trinitro-m-cresol |
Fórmula molecular |
C7H5N3O7 |
Peso molecular |
243.13 g/mol |
Nombre IUPAC |
3-methyl-2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H5N3O7/c1-3-4(8(12)13)2-5(9(14)15)7(11)6(3)10(16)17/h2,11H,1H3 |
Clave InChI |
YYGJRRYSYLLCQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |
Apariencia |
Solid powder |
Punto de ebullición |
Explodes at 150 °C |
Color/Form |
Yellow crystals Yellow needles |
Densidad |
1.75 g/cu cm |
melting_point |
109.5 °C 106 °C |
Otros números CAS |
602-99-3 |
Descripción física |
Trinitrometacresol appears as a detonating explosive in the form of yellow needles. Readily soluble in alcohol, ether, and acetone. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently. |
Pictogramas |
Explosive; Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
0.01 M In water, 2200 mg/L at 25 °C In water, 339.4 mg/L at 25 °C (est) Readily soluble in alcohol, ether and acetone |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2,4,6-Trinitro-m-cresol; NSC 3182; NSC-3182; NSC3182 |
Presión de vapor |
1.3X10-6 mm Hg at 25 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



